PTP Inhibitor IV PTP Inhibitor IV Protein tyrosine phosphatases (PTPs) remove phosphate from tyrosine residues of cellular proteins. Reversible phosphorylation catalyzed by the coordinated actions of protein tyrosine kinases and phosphatases is key to the regulation of the signaling events that control cell growth and proliferation, differentiation, and survival or apoptosis, as well as adhesion and motility. PTP inhibitor IV is an uncharged, 1,4-di-substituted, phenyl-linked bis-trifluoromethylsulfonamido phosphate mimetic that acts as a reversible, competitive, and active-site directed inhibitor of SHP-2, PTP1B, PTP-ε, PTP-Meg-2, PTP-σ, PTP-β, and PTP-µ (IC50s = 1.8, 2.5, 8.4, 13, 20, 6.4, and 6.7 µM, respectively).

Brand Name: Vulcanchem
CAS No.: 329317-98-8
VCID: VC0005517
InChI: InChI=1S/C26H26F6N2O4S2/c1-23(2,19-9-13-21(14-10-19)33-39(35,36)25(27,28)29)17-5-7-18(8-6-17)24(3,4)20-11-15-22(16-12-20)34-40(37,38)26(30,31)32/h5-16,33-34H,1-4H3
SMILES: CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F
Molecular Formula: C26H26F6N2O4S2
Molecular Weight: 608.6 g/mol

PTP Inhibitor IV

CAS No.: 329317-98-8

Cat. No.: VC0005517

Molecular Formula: C26H26F6N2O4S2

Molecular Weight: 608.6 g/mol

* For research use only. Not for human or veterinary use.

PTP Inhibitor IV - 329317-98-8

CAS No. 329317-98-8
Molecular Formula C26H26F6N2O4S2
Molecular Weight 608.6 g/mol
IUPAC Name 1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide
Standard InChI InChI=1S/C26H26F6N2O4S2/c1-23(2,19-9-13-21(14-10-19)33-39(35,36)25(27,28)29)17-5-7-18(8-6-17)24(3,4)20-11-15-22(16-12-20)34-40(37,38)26(30,31)32/h5-16,33-34H,1-4H3
Standard InChI Key JWNAVYMNAQDLHX-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F
Canonical SMILES CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Physicochemical Properties

Structural Characteristics

PTP Inhibitor IV features a central 1,4-diisopropylbenzene core flanked by two 4-trifluoromethylsulfonamidophenyl groups. This symmetrical arrangement facilitates interactions with the conserved catalytic pockets of PTPs while introducing steric and electronic modifications that enhance selectivity . The trifluoromethyl groups enhance metabolic stability, and the sulfonamide moieties contribute to hydrogen bonding with enzyme residues .

Physical and Solubility Profiles

PropertyValue
Molecular Weight608.62 g/mol
Physical FormWhite to off-white solid
Solubility10 mg/mL in DMSO
Storage Conditions-20°C, protected from light

The compound’s limited solubility in aqueous media necessitates the use of organic solvents like dimethyl sulfoxide (DMSO) for experimental applications .

Mechanism of Action and Target Specificity

Competitive Inhibition of DUSP14

PTP Inhibitor IV exhibits competitive inhibition against dual-specificity phosphatase 14 (DUSP14), a regulator of the c-Jun N-terminal kinase (JNK) pathway . Kinetic analyses reveal that the inhibitor binds directly to the catalytic site of DUSP14, preventing substrate access and preserving JNK phosphorylation levels . This mechanism is critical in models of oxidative stress and apoptosis, where sustained JNK activity promotes cell death .

Selectivity Challenges and Design Strategies

Despite its potency against DUSP14, PTP Inhibitor IV’s utility is constrained by the high structural conservation among PTP active sites. To address this, recent strategies focus on bidentate inhibitors that engage both the catalytic pocket and adjacent peripheral sites, a approach that could inspire derivatives of PTP Inhibitor IV with improved specificity .

Research Findings and Pharmacological Effects

Cancer Therapeutics

Dysregulated PTP activity is implicated in oncogenesis, with DUSP14 overexpression observed in colorectal and breast cancers . By blocking DUSP14-mediated JNK dephosphorylation, PTP Inhibitor IV potentiates apoptosis in cancer cells, suggesting a role in combination therapies .

Metabolic Disorders

Comparative Analysis with Other PTP Inhibitors

InhibitorTarget PTPIC₅₀ (nM)SelectivityClinical Stage
PTP Inhibitor IVDUSP142.4ModeratePreclinical
TPI-1SHP115.0HighPreclinical
NSC-87877SHP1/28.3LowResearch

PTP Inhibitor IV’s moderate selectivity contrasts with broader-spectrum inhibitors like NSC-87877, underscoring the need for target-specific optimization .

Current Status and Future Directions

As of 2025, PTP Inhibitor IV remains a research-grade compound, with no active clinical trials registered . Challenges in bioavailability and selectivity necessitate structural refinements, such as fluorination or prodrug approaches, to advance therapeutic applications . Collaborative efforts between academia and industry are critical to translating this molecule into viable drug candidates.

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